tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with the molecular formula C12H22N2O3. It is known for its unique structure, which includes a tert-butyl ester group and a hydroxymethyl group attached to an azabicyclo[3.2.1]octane core. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate precursors to form the azabicyclo[3.2.1]octane structure.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl chloroformate as a reagent.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added via hydroxymethylation reactions, typically using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the azabicyclo[3.2.1]octane core provides structural stability. These interactions can influence the compound’s biological activities and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but lacks the hydroxymethyl group.
tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate: Contains a hydroxyl group instead of a hydroxymethyl group.
tert-Butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate: Contains a formyl group instead of a hydroxymethyl group.
Uniqueness
The presence of both the tert-butyl ester and hydroxymethyl groups in tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate makes it unique compared to similar compounds.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-5-4-7-13(14,9-15)8-6-10/h10,15H,4-9H2,1-3H3 |
InChI Key |
LLDYHOWYTSVYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1(CC2)CO |
Origin of Product |
United States |
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